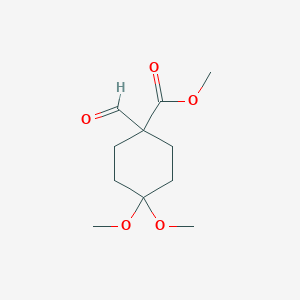

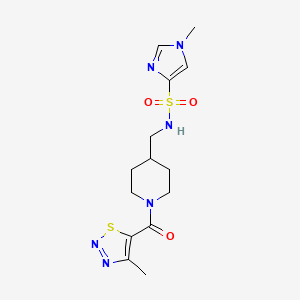

![molecular formula C10H14ClNO2S2 B2374403 2-Chloro-5-(propylsulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine CAS No. 2034224-69-4](/img/structure/B2374403.png)

2-Chloro-5-(propylsulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-Chloro-5-(propylsulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine” is likely to be a sulfur-containing heterocyclic compound due to the presence of the “thieno[3,2-c]pyridine” moiety . The “2-Chloro” and “5-(propylsulfonyl)” parts suggest that the compound has chlorine and a propylsulfonyl group attached to the thieno[3,2-c]pyridine ring.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thieno[3,2-c]pyridine ring, which is a fused ring system containing a five-membered thiophene ring and a six-membered pyridine ring . The chlorine atom would be attached to the 2-position of the pyridine ring, and the propylsulfonyl group would be attached to the 5-position .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-rich thiophene ring and the electron-deficient pyridine ring . The chlorine atom might be susceptible to nucleophilic substitution reactions, and the sulfonyl group could potentially be involved in various organic reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . The presence of the heterocyclic ring and the sulfonyl group could impact its solubility, boiling point, melting point, and other physical properties .Aplicaciones Científicas De Investigación

Synthesis and Green Metric Evaluation

2-Chloro-5-(propylsulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is involved in the synthesis of various pharmaceutical compounds. For instance, it plays a role in the synthesis of Dexlansoprazole, an effective treatment for gastroesophageal reflux disease (GERD) and other gastric acid-related diseases. This synthesis includes steps like N-oxidation, one-pot synthesis, and chlorination, with a focus on green chemistry metrics such as atom economy and E-factor (Gilbile, Bhavani, & Vyas, 2017).

Key Intermediate in Antithrombotic Drug Synthesis

This compound serves as a key intermediate in the synthesis of Prasugrel, a new antithrombotic drug. Its synthesis involves alkylation, oxidation, and deprotection reactions, demonstrating its versatility in pharmaceutical chemistry (Pan Xian-hua, 2011).

Potential in Antibacterial and Surface Activity

In the realm of antibacterial research, derivatives of 2-Chloro-5-(propylsulfonyl)-tetrahydrothieno[3,2-c]pyridine show promise. These derivatives have been synthesized and demonstrated effective antimicrobial activity, making them potential candidates for use as surface active agents (El-Sayed, 2006).

Role in Molecular Conformations and Hydrogen Bonding

The compound is also significant in studying molecular conformations and hydrogen bonding. For example, its derivatives have been synthesized and analyzed for their molecular conformations, showcasing the structural diversity and potential in various chemical applications (Sagar et al., 2017).

Synthesis of Tetrahydrothieno[2,3-d]azocines

The compound is involved in the synthesis of tetrahydrothieno[2,3-d]azocines, demonstrating its utility in creating complex heterocyclic structures which are important in medicinal chemistry (Voskressensky et al., 2014).

Broad Spectrum of Biological Activities

It forms the basis for a variety of derivatives that exhibit a wide range of biological activities, making it a valuable core structure in drug development (Sangshetti et al., 2014).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

2-chloro-5-propylsulfonyl-6,7-dihydro-4H-thieno[3,2-c]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClNO2S2/c1-2-5-16(13,14)12-4-3-9-8(7-12)6-10(11)15-9/h6H,2-5,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGLJJEWJGVPZQJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)N1CCC2=C(C1)C=C(S2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(9-chloro-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2374320.png)

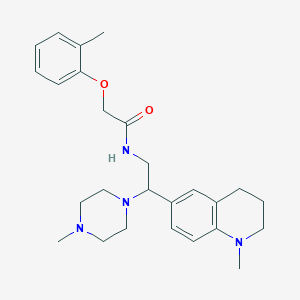

![[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-(4-morpholin-4-ylphenyl)methanone](/img/structure/B2374322.png)

![3-(4,5-Dimethoxy-2-nitrophenyl)-1-[4-(4-fluorophenyl)piperazino]-2-propen-1-one](/img/structure/B2374329.png)

![2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-2-oxoacetamide](/img/structure/B2374331.png)

![1-[(5-Methylisoxazol-3-yl)carbonyl]-4-(2-phenoxyethyl)piperidine](/img/structure/B2374332.png)

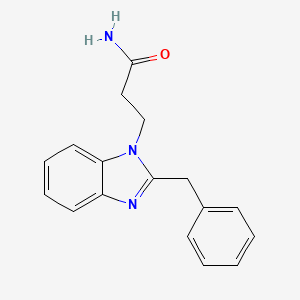

![2-(4-chlorophenyl)-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2374333.png)

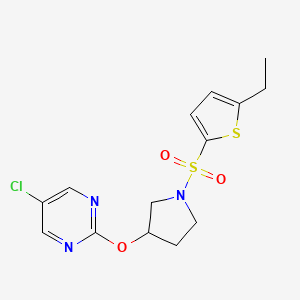

![N-(2-chlorophenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2374338.png)

![ethyl 2-[[2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2374339.png)